N-methyl-4-piperazin-1-ylaniline
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Overview
Description
N-methyl-4-piperazin-1-ylaniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-piperazin-1-ylaniline typically involves the reaction of 4-chloroaniline with N-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the aniline is replaced by the piperazine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and ensuring efficient mixing of reactants. The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-piperazin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the aniline moiety can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced forms of the compound
Substitution: Functionalized derivatives with different substituents on the aniline moiety
Scientific Research Applications
N-methyl-4-piperazin-1-ylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-piperazin-1-ylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Piperazinyl)aniline
- 4-(4-Methylpiperazin-1-yl)aniline
- N-methylpiperazine
Uniqueness
N-methyl-4-piperazin-1-ylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-4-piperazin-1-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-12-10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
PTLSPMFOAUSYPU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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